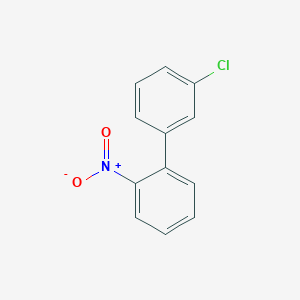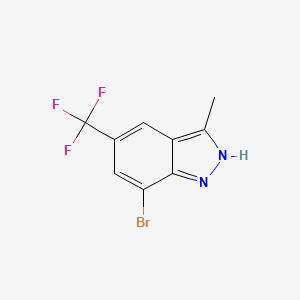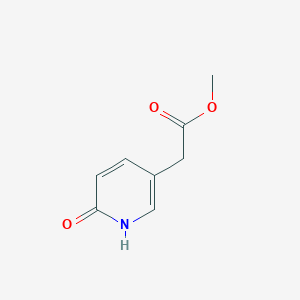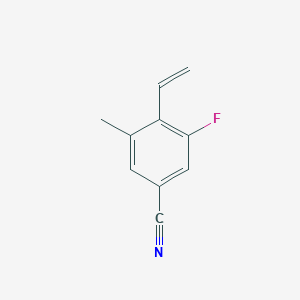![molecular formula C10H13N7S B13665200 (R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiadiazole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine and thiadiazole rings through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological or chemical properties .
Wissenschaftliche Forschungsanwendungen
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, which exhibit a wide range of pharmacological activities.
Thiadiazole Derivatives: Compounds with thiadiazole rings, known for their antimicrobial and anticancer properties.
Uniqueness
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13N7S |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-N-(1-pyridazin-3-ylpyrrolidin-3-yl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C10H13N7S/c11-9-15-16-10(18-9)13-7-3-5-17(6-7)8-2-1-4-12-14-8/h1-2,4,7H,3,5-6H2,(H2,11,15)(H,13,16) |
InChI-Schlüssel |
BDBFPNBOFLDJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1NC2=NN=C(S2)N)C3=NN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)


![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)


![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)


![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
